molecular formula C5H11ClN2O2 B572259 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride CAS No. 1262773-49-8

3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride

Cat. No.: B572259
CAS No.: 1262773-49-8
M. Wt: 166.605
InChI Key: NOUSUYADGXGEPS-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride is a chemical compound with the molecular formula C5H11ClN2O2. It is a heterocyclic compound that contains an oxazolidinone ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride typically involves the reaction of 2-aminoethanol with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxazolidinone ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Aminoethyl)-1,3-oxazinan-2-one hydrochloride
  • 5-(Aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one hydrochloride
  • 3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one
  • 2-(Trichloromethyl)-1,3-oxazolidin-4-one
  • 5-[(3-Chlorophenoxy)methyl]-1,3-oxazolidin-2-one

Uniqueness

3-(2-Aminoethyl)-1,3-oxazolidin-2-one hydrochloride is unique due to its specific structure and the presence of both an amino group and an oxazolidinone ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various research applications .

Properties

IUPAC Name

3-(2-aminoethyl)-1,3-oxazolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c6-1-2-7-3-4-9-5(7)8;/h1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUSUYADGXGEPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262773-49-8
Record name 3-(2-aminoethyl)-1,3-oxazolidin-2-one hydrochloride
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